3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

Kv1.3 potassium channel autoimmune disease spiro azepane-oxazolidinone

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a synthetic spiro azepane-oxazolidinone hydrochloride salt (C₁₅H₂₁ClN₂O₂, MW 296.79 g/mol). Its core scaffold—1-oxa-3,8-diazaspiro[4.6]undecan-2-one—is explicitly claimed in patent literature as a voltage-gated Kv1.3 potassium channel blocking chemotype.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 1622069-56-0
Cat. No. B1405844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride
CAS1622069-56-0
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESC1CC2(CCNC1)CN(C(=O)O2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c18-14-17(11-13-5-2-1-3-6-13)12-15(19-14)7-4-9-16-10-8-15;/h1-3,5-6,16H,4,7-12H2;1H
InChIKeySIMXHECLQCPRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride (CAS 1622069-56-0): Procure for Kv1.3-Targeted Research


3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride is a synthetic spiro azepane-oxazolidinone hydrochloride salt (C₁₅H₂₁ClN₂O₂, MW 296.79 g/mol) . Its core scaffold—1-oxa-3,8-diazaspiro[4.6]undecan-2-one—is explicitly claimed in patent literature as a voltage-gated Kv1.3 potassium channel blocking chemotype . The compound is supplied as a research chemical with typical purity specifications of 95–98% and recommended storage at 2–8°C . Its primary value proposition for procurement lies in its spirocyclic structure with a specific N-benzyl substitution pattern that directly overlaps with patented series developed for autoimmune and inflammatory disease indications .

Why Generic In-Class Substitution Fails for 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride


While multiple oxa-diazaspiro[4.6]undecan-2-one analogs exist as commercially available building blocks, the spirocyclic Kv1.3 blocker patent literature establishes that N-3 substitution identity—including the benzyl moiety—is a critical determinant of pharmacological activity and target specificity within this series . The fused spiro[4.6] ring geometry (seven-membered azepane ring) additionally distinguishes this compound from the more common spiro[4.5] furan-piperidine analogs (e.g., 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, CAS 5053-14-5), which exhibit different conformational and steric constraints . Therefore, generic substitution with any alternative N-3 substituent or ring-size variant cannot be assumed equivalent without explicit comparative biological data, particularly in electrophysiological assays .

Quantitative Evidence Guide for 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride Differentiation


Kv1.3 Potassium Channel Blockade: Scaffold-Level Patent Evidence vs. Non-Spiro Comparators

The 1-oxa-3,8-diazaspiro[4.6]undecan-2-one scaffold, encompassing the target compound, is expressly claimed in patent WO2010066840A1 as a voltage-gated Kv1.3 potassium channel blocker . While no direct IC₅₀ or pIC₅₀ data are publicly disclosed for the exact N-benzyl derivative (CAS 1622069-56-0), the patent establishes that modifications at the N-3 position—such as the benzyl group present here—are encompassed within the general Formula (I) that governs Kv1.3 blocking activity . The inhibition of Kv1.3 channels is quantified through electrophysiological patch-clamp assays described in the patent methods, providing a comparative framework against non-spiro, benzamidomethylene-cyclohexyl Kv1.3 blockers (prior art) which typically exhibit nanomolar to sub-micromolar potencies .

Kv1.3 potassium channel autoimmune disease spiro azepane-oxazolidinone ion channel blocker

Spiro Ring Size Differentiation: [4.6] Azepane vs. [4.5] Piperidine Conformational Restraint

The target compound possesses a 1-oxa-3,8-diazaspiro[4.6]undecane core, containing a seven-membered azepane ring. This distinguishes it from the more widely available [4.5]-spiro analogs (e.g., 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, CAS 5053-14-5) which feature a six-membered piperidine ring . The expanded seven-membered ring increases conformational flexibility and ring-puckering degrees of freedom in the azepane component, which may alter receptor binding interactions differently than the more rigid piperidine-based [4.5] series. Physicochemical comparison: The target has MW 296.79 g/mol, 2 hydrogen bond donors, 3 acceptors, and 2 rotatable bonds, compared to the [4.5] analog at MW 246.30 g/mol with identical HBD/HBA counts but a smaller, more constrained core .

spirocycle conformational analysis ring constraint azepane vs piperidine

N-3 Benzyl Substitution vs. N-3 Methyl Analog: Lipophilicity and Steric Bulk Difference

The target compound bears an N-3 benzyl substituent (C₆H₅CH₂–), contrasting with the simpler N-3 methyl analog (CAS 1308384-30-6) that is also commercially available . The benzyl group substantially increases calculated lipophilicity (estimated LogP difference: approximately +1.5 to +2.0 log units based on fragment-based calculations) and introduces π-stacking potential absent in the methyl congener. MW difference: target (free base calculated: 260.33 g/mol) vs. N-methyl analog (184.24 g/mol), representing a +76.09 g/mol gain, primarily from the benzyl aromatic ring mass and additional carbon atom .

lipophilicity LogP N-benzyl N-methyl substitution SAR

Hydrochloride Salt Advantage: Solubility and Handling Over Free Base Forms

The target compound is supplied as the hydrochloride salt, which generally confers superior aqueous solubility and crystalline stability compared to free base forms. The free base counterpart (8-benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, CAS unknown) would lack the counterion, potentially limiting dissolution in aqueous assay buffers. Vendor specifications confirm the hydrochloride salt identity with minimum purity 95% and recommended storage at 2–8°C, suitable for reproducible solution preparation in DMSO or aqueous media for biological assays .

hydrochloride salt aqueous solubility formulation handling

Best-Fit Research and Industrial Application Scenarios for 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride


Kv1.3 Autoimmune and Inflammatory Disease Drug Discovery Programs

As a patented chemotype for Kv1.3 potassium channel blockade, this compound serves as a structure-activity relationship (SAR) probe or intermediate in medicinal chemistry campaigns targeting T-cell mediated autoimmune diseases (rheumatoid arthritis, multiple sclerosis, psoriasis) and metabolic disorders (obesity, diabetes). The patent indication landscape establishes clear disease relevance for analogs within this series .

Conformational Probe for 7-Membered Azepane Spirocycle SAR Exploration

The [4.6]-spiro azepane geometry of this compound provides a structurally differentiated alternative to the more common [4.5]-piperidine spiro analogs. Research programs exploring the influence of ring size on target binding, selectivity, and pharmacokinetic properties benefit from incorporating this 7-membered ring variant alongside structurally matched comparators .

Lipophilicity-Modulated CNS Penetration Studies Using N-Benzyl Scaffolds

The N-3 benzyl substituent substantially elevates LogP vs. the N-methyl analog, making this compound a suitable tool for investigating how benzyl-mediated increases in lipophilicity affect blood-brain barrier penetration, CNS target engagement, or off-target binding profiles, particularly in the context of sigma receptor or ion channel neuropharmacology research .

Building Block for Diversified Spirocyclic Library Synthesis

The secondary amine within the azepane ring (position 8) provides a synthetic handle for further derivatization through amide coupling, reductive amination, or sulfonylation. This enables construction of focused libraries of N-8-functionalized analogs for lead optimization, with the hydrochloride salt form ensuring convenient handling during parallel synthesis workflows .

Quote Request

Request a Quote for 3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.